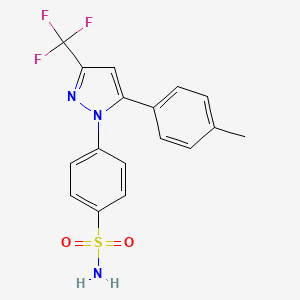

Celecoxib

説明

Contextualization of Cyclooxygenase-2 (COX-2) Selective Inhibition in Pharmacological Research

Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, play a crucial role in the synthesis of prostaglandins (B1171923), which are lipid compounds involved in various physiological processes, including inflammation, pain, and protection of the gastric lining. biorxiv.orgnih.gov COX-1 is constitutively expressed in most tissues and is involved in maintaining normal cellular functions, often referred to as homeostatic functions. nih.govyoutube.com In contrast, COX-2 is primarily induced at sites of inflammation by stimuli such as cytokines, growth factors, and tumor promoters. youtube.comnih.gov

The understanding of these distinct roles led to the hypothesis that selectively inhibiting COX-2 could provide anti-inflammatory and analgesic effects without the gastrointestinal side effects associated with inhibiting COX-1. nih.govyoutube.com This hypothesis became a central theme in pharmacological research, driving the search for compounds that could selectively target COX-2.

Evolution of Non-Steroidal Anti-Inflammatory Drug (NSAID) Research and Celecoxib's Place

Traditional NSAIDs, such as aspirin (B1665792), ibuprofen (B1674241), and naproxen (B1676952), inhibit both COX-1 and COX-2 enzymes by blocking the cyclooxygenase active site, preventing arachidonic acid from binding. nih.govwikipedia.orgmims.com While effective in reducing inflammation, pain, and fever, this dual inhibition also leads to the inhibition of prostaglandins involved in protecting the gastric mucosa, resulting in gastrointestinal side effects like erosions, ulcers, and bleeding. nih.govdrugbank.com

The identification of the inducible COX-2 enzyme paved the way for the development of a new class of NSAIDs designed to selectively inhibit COX-2. tg.org.auccjm.org This compound (B62257) was among the first of these selective COX-2 inhibitors, often referred to as coxibs. nih.govccjm.org The aim was to create drugs that retained the therapeutic benefits of traditional NSAIDs while significantly reducing the risk of gastrointestinal complications. tg.org.auccjm.org

Research into the structure of COX-1 and COX-2 revealed differences in their binding sites. COX-2 possesses a larger pocket near its active site compared to COX-1. youtube.com This structural difference was exploited in the design of selective COX-2 inhibitors like this compound, which were synthesized to be larger molecules that could fit into the COX-2 binding site but were too bulky to effectively bind to the narrower COX-1 site. youtube.com Specifically, the structural modifications in this compound highlight the importance of binding to residue 523, which is isoleucine in COX-1 and valine in COX-2, in the side binding pocket for achieving COX-2 selectivity. wikipedia.org

Overview of Contemporary this compound Research Domains

Contemporary research on this compound extends beyond its initial applications in managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis. musechem.comresearchgate.net While its efficacy in these areas has been established in numerous clinical trials, demonstrating comparable effectiveness to non-selective NSAIDs with a reduced incidence of gastrointestinal ulceration and bleeding, research continues to explore other potential therapeutic applications. nih.govccjm.orgmdpi.comcda-amc.ca

Current research domains include investigating this compound's potential in drug repurposing for areas such as metronomic cancer therapy, treatment of mental disorders, antimicrobial activity, and management of viral infections, including COVID-19. musechem.com Studies are exploring its diverse pharmacological properties and potential new therapeutic targets. musechem.com Additionally, research continues to refine the understanding of its pharmacological properties and compare its safety profile, particularly regarding cardiovascular and renal risks, with other NSAIDs. ahajournals.orgbpac.org.nznih.gov

Data Tables

While detailed research findings with specific numerical data points suitable for comprehensive interactive data tables across all sections were not consistently available in the search results, some comparative data points regarding gastrointestinal effects were found.

| Comparison Group | Incidence of Gastroduodenal Ulcers (≥ 3 mm) | Source |

| This compound | 34/870 | researchgate.net |

| Traditional NSAIDs | 116/698 | researchgate.net |

Note: This table is based on data from a review of studies comparing this compound to traditional NSAIDs regarding gastroduodenal ulcers. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEKVGVHFLEQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2S | |

| Record name | celecoxib | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Celecoxib | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022777 | |

| Record name | Celecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Celecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

529.0±60.0 | |

| Record name | Celecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Poorly soluble | |

| Record name | Celecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Pale yellow solid | |

CAS No. |

169590-42-5 | |

| Record name | Celecoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169590-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Celecoxib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169590425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | celecoxib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | celecoxib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Celecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CELECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCX84Q7J1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Celecoxib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Celecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

157-159, 157-159 °C, 101.7 - 103.9 °C | |

| Record name | Celecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Celecoxib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Celecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Mechanisms of Celecoxib Action

Cyclooxygenase-2 (COX-2) Inhibition

The primary mechanism of action for celecoxib (B62257) involves the inhibition of cyclooxygenase enzymes, specifically the COX-2 isoform. drugbank.compatsnap.com Cyclooxygenase enzymes are crucial in the conversion of arachidonic acid into prostaglandins (B1171923), which are lipid mediators involved in various physiological and pathological processes, including inflammation, pain, and fever. patsnap.comontosight.ainih.gov

Selective Binding and Conformational Interactions with COX-2 Isoform

This compound is characterized by its selective binding to the COX-2 enzyme. drugbank.compatsnap.com This selectivity is attributed to the structural differences between the active sites of COX-1 and COX-2. patsnap.comrsc.org COX-2 possesses a larger and more flexible binding pocket compared to COX-1. patsnap.com this compound, with its sulfonamide side chain, is able to bind to a hydrophilic side pocket region near the active binding site of COX-2. wikipedia.orgnews-medical.net This interaction involves residues such as His90 and Arg513, and can also include interactions with Phe518 and Val434 within the COX-2 active site. rsc.orgiucr.org The binding of this compound to the COX-2 active site can also induce conformational changes in the enzyme, further contributing to its inhibitory effect. iucr.orgiucr.org

Data on the inhibitory activity (IC50 values) of this compound for COX-1 and COX-2 highlights its selectivity:

| Enzyme | IC50 (µM) | Source |

| COX-1 | 6.7 ± 0.9 | iucr.org |

| COX-2 | 0.87 ± 0.18 | iucr.org |

This data indicates that this compound is significantly more potent in inhibiting COX-2 compared to COX-1. iucr.org

Impact on Prostaglandin (B15479496) Synthesis Pathways

By inhibiting COX-2, this compound reduces the synthesis of prostaglandins derived from this isoform. drugbank.compharmgkb.org The prostaglandin synthesis pathway begins with the release of arachidonic acid from membrane phospholipids, catalyzed by phospholipase A2. ontosight.ainih.gov Cyclooxygenase enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin H2 (PGH2). ontosight.ainih.govacs.org PGH2 is subsequently converted into various bioactive prostaglandins, such as prostaglandin E2 (PGE2), prostacyclin (PGI2), thromboxane (B8750289) (TXA2), prostaglandin D2 (PGD2), and prostaglandin F2α (PGF2α), by tissue-specific prostaglandin synthases. drugbank.comnih.govacs.orgnih.gov

COX-2 is primarily induced at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins that contribute to pain, swelling, and inflammation. patsnap.comwikipedia.org Inhibition of COX-2 by this compound therefore reduces the production of these inflammatory mediators, leading to the alleviation of pain and inflammation. drugbank.compatsnap.comnews-medical.net Studies have shown that this compound inhibits the synthesis of prostaglandin E2 (PGE2), which is a strong inducer of inflammation and can enhance the expansion of cancer stem cells. drugbank.comoncotarget.com

Differential Effects on COX-1 Activity at Therapeutic Concentrations

A key characteristic of this compound as a selective COX-2 inhibitor is its minimal inhibition of COX-1 activity at therapeutic concentrations. drugbank.compatsnap.comnih.gov COX-1 is constitutively expressed in most tissues and plays a role in maintaining normal physiological processes, including gastric mucosal protection and platelet aggregation. patsnap.com By largely sparing COX-1, this compound aims to reduce the risk of gastrointestinal side effects, such as ulcers and bleeding, which are commonly associated with non-selective NSAIDs that inhibit both COX isoforms. patsnap.comnih.gov

Research using human whole-blood assays has demonstrated that this compound has no significant effect on whole-blood thromboxane B2 production, a measure of COX-1 activity, at therapeutic doses. oup.com Studies comparing this compound with non-selective NSAIDs like naproxen (B1676952) have shown that this compound does not inhibit platelet aggregation or prolong bleeding time, unlike naproxen. oup.comhres.ca While this compound shows some activity against COX-1, particularly at higher concentrations, its selectivity for COX-2 is significantly greater, generally reported as 10- to 20-fold or even 30-fold higher inhibitory activity against COX-2 compared with COX-1. wikipedia.orgnih.gov

Non-Cyclooxygenase (COX) Molecular Targets and Pathways

Beyond its primary action on COX-2, this compound has been found to interact with and modulate the activity of other molecular targets and pathways, contributing to its broader pharmacological profile, particularly in areas like cancer research. nih.govnih.govnih.gov These non-COX effects are observed at varying concentrations, with some occurring at concentrations higher than those required for COX-2 inhibition. nih.govfrontiersin.org

Carbonic Anhydrase Isoform Inhibition

This compound has been shown to inhibit several isoforms of human carbonic anhydrase (CA). nih.govfrontiersin.orgacs.orgnih.gov Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. frontiersin.org this compound, possessing a primary sulfonamide moiety, can bind to the catalytic zinc ion in the active site of CAs. acs.orgnih.govresearchgate.net

Studies have demonstrated that this compound inhibits various CA isoforms, including CA I, II, IV, IX, and XII, with inhibitory activity in the nanomolar to micromolar range depending on the isoform. frontiersin.orgfrontiersin.orgacs.orgdrugbank.com Notably, this compound has shown good inhibitory activity against the tumor-associated isoforms hCA IX and hCA XII. frontiersin.orgfrontiersin.orgnih.gov

Data on the inhibitory constants (Ki) of this compound for certain human CA isoforms include:

| CA Isoform | Ki (nM) | Source |

| hCA II | 21 | frontiersin.org |

| hCA IX | 16 | frontiersin.orgfrontiersin.org |

| hCA XII | 18 | frontiersin.orgfrontiersin.org |

| hCA I | Moderate potency | frontiersin.org |

| hCA IV | Moderate potency | frontiersin.org |

| hCA III | 154-2200 µM | drugbank.com |

This demonstrates that this compound can inhibit certain CA isoforms at concentrations comparable to or even lower than those required for COX-2 inhibition. nih.govfrontiersin.org

Cadherin-11 (B1176826) (CDH11) Binding and Signaling Modulation

Cadherin-11 (CDH11), also known as osteoblast cadherin, is another molecular target that this compound has been found to interact with. drugbank.comnih.govresearchgate.netnih.govjacc.org CDH11 is a type-1 transmembrane protein involved in cell adhesion and plays a role in various processes, including inflammation and potentially tumor progression. researchgate.netnih.govdrugbank.commdpi.com

Research, including in silico studies and experimental validation, has indicated that this compound can bind to CDH11. researchgate.netnih.govnih.gov This binding has been shown to occur with higher affinity for this compound and its analog dimethyl-celecoxib (DMC), which lacks COX-2 inhibitory activity, compared to other NSAIDs like etoricoxib (B1671761) and naproxen. researchgate.netnih.gov

The binding of this compound to CDH11 can modulate downstream signaling pathways. Studies have shown that this compound can suppress CDH11-mediated β-catenin signaling. researchgate.netnih.govbmbreports.org This modulation of CDH11 signaling has been investigated in the context of bone progression and cancer, suggesting a COX-2 independent mechanism of action. researchgate.netnih.govbmbreports.org this compound has been shown to separate CDH11 and β-catenin in certain cell lines and induce the degradation of TCF-4 binding to β-catenin. bmbreports.org

| Interaction | Effect | Source |

| This compound binding to CDH11 | Higher affinity than etoricoxib/naproxen | researchgate.netnih.gov |

| This compound impact on CDH11-mediated signaling | Suppression of β-catenin signaling | researchgate.netnih.govbmbreports.org |

This interaction with CDH11 represents a non-COX mechanism through which this compound may exert cellular effects. researchgate.netnih.govnih.gov

3-Phosphoinositide-Dependent Kinase-1 (PDK-1) Signaling Inhibition

Inhibition of the 3-phosphoinositide-dependent kinase-1 (PDK-1) signaling pathway represents a significant non-COX-2 mechanism by which this compound exerts its effects, particularly in mediating apoptosis. aacrjournals.orgaacrjournals.orgfigshare.comcapes.gov.brnih.govnih.gov This pathway plays a crucial role in promoting cell proliferation and survival, and its dysregulation is frequently observed in various cancers. aacrjournals.org

This compound has been shown to directly inhibit PDK-1 activity. aacrjournals.orgaacrjournals.orgfigshare.comcapes.gov.brnih.gov This inhibition is mediated by competing with ATP for its binding site on PDK-1. aacrjournals.orgfigshare.comcapes.gov.brnih.gov Studies have reported IC50 values for this compound's inhibition of PDK-1 in the micromolar range, specifically around 48 μM. aacrjournals.orgfigshare.comcapes.gov.brnih.gov This concentration is notably higher than that required for COX-2 inhibition (nanomolar range), suggesting that higher concentrations of this compound may be needed to significantly impact PDK-1 signaling in cellular contexts. aacrjournals.orgnih.govnih.gov

Inhibition of PDK-1 by this compound leads to the diminished activation of its downstream target, Akt (also known as protein kinase B). aacrjournals.orgaacrjournals.orgfigshare.comcapes.gov.brnih.gov Akt is a key regulator of numerous cellular processes, including cell cycle progression and apoptosis. frontiersin.org By blocking Akt activation, this compound interferes with signaling pathways that promote cell survival and proliferation. aacrjournals.orgfrontiersin.org This effect on Akt activation can be more pronounced than the direct inhibition of PDK-1, potentially due to concomitant dephosphorylation by protein phosphatase 2A. aacrjournals.org

The inhibition of PDK-1/Akt signaling by this compound has been correlated with its ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including prostate cancer cells. aacrjournals.orgfigshare.comcapes.gov.brnih.govnih.govfrontiersin.org While this compound is considered a weak PDK-1 inhibitor compared to some optimized analogs, this mechanism is considered a major contributor to its COX-2-independent antitumor effects. figshare.comcapes.gov.brnih.govnih.gov

Modulation of Nitric Oxide (NO) Production and Signaling

The interaction between this compound and nitric oxide (NO) production and signaling is complex and appears to involve both direct and indirect mechanisms. NO is a multifunctional signaling molecule implicated in both inflammatory and anti-inflammatory processes. who.intmums.ac.ir

Research suggests that this compound can exert a dual effect on peripheral NO production. who.intmums.ac.ir Under inflammatory conditions, this compound (at higher doses) has been shown to reduce the overproduction of NO induced by inflammatory pain. who.intmums.ac.ir Conversely, under non-inflammatory conditions, this compound may stimulate NO synthesis at the early stages of its action. who.intmums.ac.ir

The precise mechanisms underlying this compound's modulation of NO are not fully elucidated. While NO does not appear to directly modulate COX-1 or COX-2 turnover in the vasculature, there is some indication that NO blockade might partially blunt the inhibitory effect of this compound on COX-2 through an unknown mechanism. nih.govashpublications.org

Studies investigating the effects of this compound on NO have often measured serum nitrite (B80452) levels as an indicator of NO production. who.intmums.ac.ir For instance, in a study involving a formalin-induced inflammatory pain model, this compound at a dose of 40 mg/kg was found to reduce formalin-induced nitrite production in most cases, while also causing a significant elevation of serum nitrite under non-inflammatory conditions 1.5 hours after administration. who.intmums.ac.ir Lower doses of this compound (10 or 20 mg/kg) did not show a significant effect on peripheral NO levels in this study. who.intmums.ac.ir

Effects on Cellular Proliferation and Apoptosis Pathways

This compound significantly impacts cellular proliferation and induces apoptosis through both COX-dependent and COX-independent mechanisms. nih.govspandidos-publications.comwjgnet.comoncotarget.comaacrjournals.orgpharmgkb.orgjournaljammr.com Inhibition of COX-2 and the subsequent reduction in prostaglandin E2 (PGE2) production play a role in these effects. wjgnet.comaacrjournals.orgjournaljammr.comtbzmed.ac.irnih.govintjmorphol.com PGE2 is known to promote cell proliferation and inhibit apoptosis. wjgnet.comjournaljammr.com

This compound can induce cell cycle arrest, often at the G0/G1 phase, which inhibits cell proliferation. aacrjournals.orgfrontiersin.orgspandidos-publications.comwjgnet.compharmgkb.orgjournaljammr.com This cell cycle arrest can be accompanied by decreased expression of cyclins (such as A, B, and D) and increased expression of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27. frontiersin.orgspandidos-publications.compharmgkb.org The induction of p21 and p27 is considered a mechanism by which this compound can block cell cycle progression. frontiersin.orgspandidos-publications.com

Apoptosis induction is a well-documented effect of this compound in various cancer cell lines. nih.govfrontiersin.orgspandidos-publications.comwjgnet.comoncotarget.comaacrjournals.orgpharmgkb.orgnih.govmdpi.comnih.gov this compound can activate caspase cascades, which are central to the execution phase of apoptosis. spandidos-publications.comoncotarget.comnih.govmdpi.com Studies have shown activation of initiator caspases like caspase-8 and caspase-9, as well as effector caspases like caspase-3 and caspase-7, following this compound treatment. spandidos-publications.comoncotarget.comnih.gov This suggests that this compound can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. spandidos-publications.comnih.gov

COX-independent mechanisms also contribute to this compound-induced apoptosis. Inhibition of the PDK-1/Akt signaling pathway, as discussed earlier, is one such mechanism that can lead to apoptosis. aacrjournals.orgfigshare.comcapes.gov.brnih.govnih.govnih.govfrontiersin.org Additionally, this compound has been shown to modulate the expression of pro- and anti-apoptotic proteins, such as upregulating proapoptotic BH3-only family members like Puma and Bad. nih.govmdpi.com Some studies also suggest that this compound can induce massive production of reactive oxygen species (ROS), which can contribute to apoptosis. mdpi.com

The concentrations of this compound required to induce cell cycle arrest and apoptosis in vitro are often in the micromolar range, which are higher than those needed for COX-2 inhibition. aacrjournals.orgnih.govfrontiersin.orgaacrjournals.org This further supports the involvement of COX-independent mechanisms in these cellular effects.

Here is a table summarizing some research findings on this compound's effects on proliferation and apoptosis:

| Cell Line / Model | This compound Concentration | Observed Effect | Key Mechanisms Involved | Source |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 10-30 μmol/L | G1 cell cycle arrest, growth inhibition | Inhibition of multiple signaling targets, including PDK-1/Akt signaling (COX-2 independent) | aacrjournals.org |

| PC-3 Prostate Cancer Cells | ≥30 μM | Apoptosis, G1 arrest | Inhibition of PDK-1/Akt signaling (COX-2 independent) | aacrjournals.orgfigshare.comcapes.gov.brnih.govfrontiersin.org |

| Canine Mammary Tumor Cells (AZACB) | 100 μM | Proliferation inhibition, G2/M arrest, apoptosis | Increased p21 and p27 expression, activation of intrinsic and extrinsic apoptotic pathways (mainly COX-2 independent) | spandidos-publications.com |

| Human Cholangiocarcinoma Cells (QBC939) | 20-40 μmol/L | Proliferation inhibition, apoptosis, G0/G1 arrest | COX-dependent mechanisms, PGE2 pathway | wjgnet.com |

| SGC-7901 Gastric Cancer Cells | Various (time/dose-dependent) | Proliferation inhibition, apoptosis, autophagy | PI3K/Akt signaling pathway, activation of caspase-8 and -9 | nih.gov |

| Cutaneous SCC Cell Lines | 20-100 μM | Strong anti-proliferative effects, enhanced apoptosis with death ligands | Upregulation of Puma and Bad, massive ROS production, activation of caspase cascades | mdpi.com |

Angiogenesis Modulation

This compound influences angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis. tbzmed.ac.irnih.govintjmorphol.comnih.govspandidos-publications.complos.orge-century.usaacrjournals.org This modulation involves both COX-dependent and COX-independent pathways. aacrjournals.orgnih.gov

A primary mechanism by which this compound inhibits angiogenesis is through the reduction of COX-2-derived prostaglandins, particularly PGE2. journaljammr.comtbzmed.ac.irnih.govintjmorphol.complos.org PGE2 is a pro-angiogenic factor that stimulates the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. tbzmed.ac.irnih.govintjmorphol.comnih.govspandidos-publications.complos.orge-century.us By inhibiting COX-2, this compound decreases PGE2 levels, leading to a reduction in VEGF production and subsequent inhibition of endothelial cell proliferation and migration, which are essential steps in angiogenesis. tbzmed.ac.irintjmorphol.complos.orge-century.us

Studies have demonstrated that this compound can reduce levels of VEGF and its receptor VEGFR-2 in various models. plos.orge-century.us This downregulation of the VEGF/VEGFR-2 pathway contributes to its anti-angiogenic effects. plos.orge-century.us

Beyond COX-2 inhibition, this compound's anti-angiogenic activity may also involve COX-independent mechanisms. aacrjournals.orgnih.gov Modulation of signaling pathways such as the PI3K/Akt and ERK/Raf1-1 pathways has been implicated in this compound's effects on angiogenesis, particularly in combination therapies. spandidos-publications.come-century.us Inhibition of PDK-1/Akt signaling, a known non-COX target of this compound, can also impact endothelial cell survival and thus influence angiogenesis. aacrjournals.orgfrontiersin.org

In vivo studies using models of angiogenesis, such as the corneal micropocket assay and tumor xenograft models, have shown that this compound can suppress blood vessel formation and reduce microvascular density. aacrjournals.orgnih.govnih.govplos.orge-century.usaacrjournals.org These anti-angiogenic effects are observed at doses that selectively inhibit COX-2, supporting the role of the COX-2/PGE2/VEGF axis. aacrjournals.orgnih.govaacrjournals.org However, the relative contribution of COX-2 versus non-COX-2 mechanisms in suppressing tumor-associated angiogenesis can vary depending on the cell type or in vivo model. aacrjournals.org

Here is a table illustrating some research findings on this compound's effects on angiogenesis:

| Model / Cell Type | Observed Effect on Angiogenesis | Key Mechanisms Involved | Source |

| H22 Murine Hepatocarcinoma Model | Inhibition of angiogenesis and tumor growth | Modulation of PTEN/PI3K/Akt/HIF-1 pathway, downregulation of PI3K, P-Akt, and HIF-1α expression | spandidos-publications.com |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Growth inhibition | Interference with multiple signaling molecules involved in cell proliferation (COX-2 independent) | aacrjournals.org |

| Murine TA3-MTXR Tumor Model | Reduced microvascular density, reduced VEGF production | Inhibition of angiogenesis, reduction of VEGF | nih.gov |

| Rat Corneal Micropocket Model | Suppression of corneal blood vessel formation | Inhibition of COX-2-derived prostaglandin production | aacrjournals.orgaacrjournals.org |

| Rat Model of Liver Cirrhosis | Amelioration of portal hypertension through dual inhibitory effects on fibrosis and angiogenesis | Modulation of VEGF/VEGFR-2 through PGE2-HIF-1α-VEGF and p-ERK-c-fos-VEGFR-2 pathways | plos.org |

| EGFR-mutated Lung Cancer (in vitro and xenograft) | Inhibition of angiogenesis, decreased VEGF-A levels, decreased CD31 and microvessel density | Modulation of PI3K/AKT and ERK/Raf1-1 pathways | e-century.us |

Pharmacokinetic and Pharmacodynamic Research of Celecoxib

Pharmacokinetic Disposition

The pharmacokinetic profile of celecoxib (B62257) describes how the drug is absorbed, distributed, metabolized, and eliminated by the body.

Absorption Dynamics and Bioavailability Considerations

This compound is absorbed rapidly from the gastrointestinal tract following oral administration. drugbank.comnih.govpharmgkb.org Peak plasma concentrations are typically achieved within approximately 3 hours in healthy subjects under fasted conditions after a single 200 mg dose. drugbank.comfda.govdrugs.comhres.ca The peak plasma concentration (Cmax) for a 200 mg dose is reported to be around 705 ng/mL. drugbank.comfda.govhres.ca Steady-state concentrations are generally reached by day 5 with multiple dosing. drugbank.com

Food intake can influence this compound absorption. When taken with a high-fat meal, peak plasma levels are delayed by about 1 to 2 hours, and the total absorption (AUC) increases by 10% to 20%. drugbank.comfda.govhres.ca Co-administration with an aluminum and magnesium-containing antacid resulted in a reduction in plasma this compound concentrations, with a 37% decrease in Cmax and a 10% decrease in AUC. fda.govhres.ca

This compound is classified as a Biopharmaceutical Classification System (BCS) Class II molecule, characterized by high permeability and low aqueous solubility. nih.govresearchgate.net This poor water solubility contributes to variability in absorption and can limit bioavailability following oral administration. nih.govresearchgate.net Absolute bioavailability studies have not been conducted due to its low aqueous solubility. fda.govhres.ca However, relative to an oral suspension, this compound capsules have a relative bioavailability of 99%. fda.gov

Studies have indicated that the AUC of this compound is significantly lower in patients with chronic renal impairment. drugbank.comfda.gov A meta-analysis of pharmacokinetic studies suggested an approximately 40% higher AUC in Black patients compared to Caucasians, for reasons that are not fully understood. drugbank.com

Interactive Data Table: this compound Absorption Parameters (Single 200 mg Dose, Fasted Healthy Subjects)

| Parameter | Mean Value | Unit |

| Tmax | ~3 | hours |

| Cmax | 705 | ng/mL |

| Effective t1/2 | 11.2 | hours |

| Apparent Clearance | 27.7 | L/hr |

| Vss/F | 429 | L |

Note: Data is approximate and can vary based on study conditions and individual factors. drugbank.comhres.ca

Distribution Characteristics, Including Protein Binding

This compound is extensively distributed throughout the body. The apparent volume of distribution at steady state (Vss/F) is approximately 400 L or about 429 L, suggesting wide distribution into various tissues. drugbank.comfda.govhres.ca Another resource reports a volume of distribution of 455 ± 166L. drugbank.comnih.gov

This compound is highly bound to plasma proteins, with approximately 97% protein binding within the clinical dose range. drugbank.comfda.govhres.canih.govwikipedia.org It primarily binds to albumin, and to a lesser extent, α1-acid glycoprotein. drugbank.comfda.govhres.ca this compound is not preferentially bound to red blood cells. drugbank.comfda.gov High plasma protein binding can impede extensive distribution in various tissues and organs. dovepress.com

Hepatic Metabolism Pathways: Focus on Cytochrome P450 (CYP) 2C9

This compound undergoes extensive hepatic metabolism, with very little unchanged drug being eliminated. nih.govpharmgkb.org The primary metabolic pathway is mediated by the cytochrome P450 (CYP) 2C9 isoenzyme in the liver. drugbank.comnih.govpharmgkb.orgfda.govhres.canih.govnih.govuspharmacist.comresearchgate.netaafp.org CYP2C9 is responsible for the initial methyl hydroxylation of this compound to form hydroxythis compound. nih.govpharmgkb.orgnih.gov CYP3A4 also contributes to this metabolism, but to a minor extent (less than 25%). drugbank.comnih.govpharmgkb.org Some sources also suggest possible contributions from CYP2C8 and CYP2D6. drugbank.com

Hydroxythis compound is further oxidized by cytosolic alcohol dehydrogenases (ADH1 and ADH2) to form carboxythis compound, which is the major metabolite found in blood. pharmgkb.orgnih.gov Carboxythis compound can then be conjugated with glucuronic acid by UDP glucuronosyltransferases (UGTs) to form a glucuronide conjugate. drugbank.compharmgkb.orgfda.gov

Three metabolites have been identified in human plasma after this compound administration: a primary alcohol (hydroxythis compound), a carboxylic acid (carboxythis compound), and a glucuronide conjugate. drugbank.comfda.gov These metabolites are considered inactive in regards to COX enzyme inhibition. drugbank.comfda.gov

CYP2C9 is a genetically polymorphic enzyme, and variations in this enzyme can significantly impact this compound pharmacokinetics and drug responses. nih.govnih.govuspharmacist.comresearchgate.net Individuals who are poor metabolizers of CYP2C9 substrates, such as carriers of the CYP2C93 allele, may have increased exposure to this compound due to reduced clearance. nih.govnih.govuspharmacist.com Studies have shown that the AUC of this compound is significantly increased in poor metabolizers (CYP2C93/3 carriers) compared to normal metabolizers (CYP2C91/1). uspharmacist.com In vitro studies have demonstrated that CYP2C9-dependent methyl hydroxylation of this compound is significantly decreased in the presence of variant alleles like CYP2C92 and CYP2C9*3. researchgate.net

This compound is not an inhibitor of CYP2C9, CYP2C19, or CYP3A4 in vitro. fda.gov However, in vitro studies suggest that this compound is a moderately potent inhibitor of CYP2D6, indicating a potential for in vivo drug interactions with CYP2D6 substrates. nih.govfda.govaafp.org

Elimination Routes and Clearance Mechanisms

This compound is eliminated predominantly by hepatic metabolism, with minimal amounts of unchanged drug recovered in urine and feces. nih.govpharmgkb.orgfda.govmedsafe.govt.nz Less than 3% of the unchanged drug is found in both urine and feces. drugbank.comnih.govfda.govmedsafe.govt.nz

Following oral administration of radiolabeled this compound, approximately 57% of the dose is excreted in the feces and 27% is excreted into the urine, primarily in the form of metabolites. drugbank.comfda.govmedsafe.govt.nz The main metabolite found in urine and feces is the carboxylic acid metabolite, accounting for about 73% of the recovered radioactivity. drugbank.com The amount of glucuronide in the urine is reported to be low. drugbank.com

The effective half-life of this compound is approximately 11 hours in healthy subjects following a single 200 mg dose. drugbank.comdrugs.comhres.canih.govnih.gov The terminal half-life can vary due to its low solubility, which can prolong absorption. drugbank.com

Apparent clearance (CL/F) in healthy subjects after a single oral 200 mg dose is approximately 27.7 L/hr. drugbank.comhres.ca Clearance may be decreased by about 47% in patients with chronic renal insufficiency. drugbank.comnih.gov Studies in patients with severe renal impairment have not been performed. drugbank.comfda.govmedsafe.govt.nz Severe renal insufficiency is not expected to significantly alter this compound clearance since its main elimination route is hepatic metabolism to inactive metabolites. medsafe.govt.nz

Pharmacodynamic Evaluation

The pharmacodynamic evaluation of this compound focuses on its effects on the body, particularly its interaction with the COX-2 enzyme.

Relationship between Concentration and COX-2 Inhibition Efficacy

This compound is a selective cyclooxygenase-2 (COX-2) inhibitor. wikipedia.orgmdpi.com Its mechanism of action is primarily due to the selective inhibition of COX-2, which is responsible for the synthesis of prostaglandins (B1171923) involved in pain and inflammation. wikipedia.orgnih.gov By inhibiting prostaglandin (B15479496) synthesis, this compound exerts analgesic and anti-inflammatory effects. wikipedia.org

In vitro studies indicate that this compound inhibits COX-2 approximately 300-fold more effectively than COX-1. fda.gov In a whole blood assay, this compound inhibits COX-1 with an IC50 of 6.7 µM and COX-2 with an IC50 of 0.87 µM. mdpi.com This selectivity for COX-2 is thought to contribute to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs that inhibit both COX-1 and COX-2. fda.govnih.govwikipedia.orgaafp.orgnih.govtg.org.au

This compound concentrations achieved during therapy have produced in vivo effects related to prostaglandin inhibition. drugs.com Prostaglandins play a role in sensitizing afferent nerves and potentiating the action of bradykinin (B550075) in inducing pain, and they are mediators of inflammation. drugs.com The mode of action of this compound may be attributed to a decrease in prostaglandins in peripheral tissues. drugs.com

Studies have investigated the relationship between this compound concentration and its anti-inflammatory efficacy. In an experimental model of pain, this compound's effect on prostaglandin E2 concentrations was not discernible until 90-120 minutes postoperatively, coinciding with the induction of COX-2 activity. nih.gov

Research using a zymosan-induced inflammation model in rats showed that this compound significantly reduced paw swelling at a dose of 50 mg/kg. However, at doses of 100 mg/kg or higher, this compound completely lost its anti-inflammatory efficacy, suggesting a potential early ceiling effect. researchgate.net This phenomenon was investigated in rat renal mesangial cells, where high concentrations of this compound (≥ 50 µM) were found to increase COX-2 mRNA and protein expression and activate NF-κB, a transcription factor involved in inflammatory responses. researchgate.net The upregulation of inflammatory mediators like TNF-α was also observed in the spinal cord of rats treated with high doses of this compound. researchgate.net While this compound enzymatically inhibits COX-2, the upregulation of TNF-α and other NF-κB regulated pro-inflammatory genes at high concentrations might potentially worsen the pathophysiological processes underlying chronic arthritis. researchgate.net

Interactive Data Table: this compound COX Inhibition (Whole Blood Assay)

| Enzyme | IC50 (µM) |

| COX-1 | 6.7 |

| COX-2 | 0.87 |

Note: IC50 represents the concentration required for 50% inhibition. mdpi.com

Dose-Response Dynamics in Target Tissues

This compound's mechanism of action centers on the selective inhibition of the COX-2 enzyme, which is primarily induced by inflammatory stimuli and leads to the synthesis of prostaglandins mediating inflammation, edema, and pain. tga.gov.au The selective binding of this compound to the COX-2 isoform is attributed to its sulfonamide side chain, which interacts with a hydrophilic region near the active site of COX-2. wikipedia.orgnews-medical.net This selective inhibition is believed to provide comparable anti-inflammatory effects to conventional NSAIDs while potentially reducing gastrointestinal toxicity associated with COX-1 inhibition. pharmgkb.org

Research indicates that this compound's inhibitory effect on COX-2 is dose-dependent, leading to a reduction in prostaglandin synthesis in target tissues. While specific quantitative data on dose-response dynamics directly within inflamed target tissues (like synovial fluid in arthritis) from the search results are limited, the clinical efficacy observed across different conditions treated with this compound at varying doses indirectly reflects dose-response in relevant tissues. For instance, studies evaluating this compound for conditions like osteoarthritis and rheumatoid arthritis have demonstrated significant reductions in pain and inflammation, which are direct outcomes of reduced prostaglandin levels in affected joints and tissues. tga.gov.aufda.gov The extent of this reduction is inherently linked to the concentration of this compound achieved at the site of inflammation, which in turn is influenced by the administered dose and pharmacokinetic factors.

This compound also exhibits anticancer properties, which are suggested to involve mechanisms beyond COX-2 inhibition, such as binding to cadherin-11 (B1176826) (CDH11) and decreasing the expression of VEGFA and inhibiting MMP9 in cancer cells. pharmgkb.orgnih.gov These effects, observed in research settings, suggest dose-dependent cellular responses in specific tissue types (e.g., cancerous tissues) to this compound exposure.

Time-Course of Pharmacological Effects

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations typically achieved within approximately 2-3 hours in healthy subjects. pharmgkb.orgnews-medical.netnih.govmims.comdrugbank.com The time to peak concentration can be delayed by a high-fat meal, although this may increase bioavailability. news-medical.netmims.comresearchgate.net

The onset of pharmacological effects, such as pain relief, can be observed relatively quickly after administration, with benefits typically seen within an hour. wikipedia.orgarthritis.ca This rapid onset aligns with the relatively fast absorption and achievement of peak plasma levels.

The duration of the pharmacological effect is related to the elimination half-life of this compound. The effective half-life is approximately 11 hours after a single 200 mg dose in healthy subjects, although the terminal half-life can vary due to factors like low solubility affecting absorption. drugbank.com This half-life supports dosing regimens that maintain therapeutic levels to provide sustained anti-inflammatory and analgesic effects.

Studies evaluating this compound in conditions like osteoarthritis and rheumatoid arthritis have assessed its efficacy over periods ranging from weeks to months, demonstrating sustained symptom relief with continued administration. tga.gov.aufda.gov For acute pain, such as post-operative dental pain, studies have investigated the time course of analgesic effects over several hours post-dosing. tga.gov.au

Preclinical Investigations of Celecoxib

In Vitro Studies

In vitro studies using various cell culture models have been instrumental in elucidating the direct cellular effects of celecoxib (B62257) and its molecular targets.

Cell Culture Models for COX-2 Inhibition Assessment

Cell culture models are widely used to assess the ability of this compound to inhibit COX-2 activity. This compound is known to selectively inhibit the COX-2 enzyme, which is often upregulated in inflammatory and cancerous conditions researchgate.netwikipedia.org. Studies have shown that this compound can inhibit prostaglandin (B15479496) E2 (PGE2) production in cell cultures at submicromolar concentrations, consistent with its potent COX-2 inhibitory activity nih.gov. For instance, concentrations below 1 µM have been reported to be sufficient to completely block COX-2 activity in cell culture, with 10 µM also effectively inhibiting PGE2 synthesis nih.gov. However, the degree of COX-2 expression varies across different cell lines aacrjournals.org. Some studies have shown that this compound exhibits antiproliferative effects in both hematopoietic and epithelial cancer cell lines, regardless of their COX-2 status aacrjournals.org. This suggests that while COX-2 inhibition is a primary mechanism, other pathways may also contribute to this compound's effects in cellular systems aacrjournals.org.

Investigations of Non-COX-2 Mediated Cellular Effects

Beyond its well-established COX-2 inhibition, this compound has been found to exert effects through mechanisms independent of COX-2 in various cell culture models nih.govnih.govresearchgate.net. These non-COX-2 mediated effects are particularly relevant in the context of its potential applications in areas like cancer therapy nih.gov. Studies have indicated that this compound can influence cellular components involved in proliferation and survival at moderate micromolar concentrations nih.gov. For example, this compound has been shown to affect 3-phosphoinositide-dependent protein kinase-1 (PDK1) and sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) nih.gov. Inhibition of PDK1 and SERCA typically requires higher drug concentrations in vitro compared to COX-2 inhibition nih.gov. At micromolar concentrations (e.g., 30-100 µM), this compound has been observed to induce cell cycle arrest and apoptosis in cell culture, effects that appear independent of COX-2 inhibition aacrjournals.orgnih.govresearchgate.net. Research comparing this compound with analogs that lack COX-2 inhibitory function has further supported the existence of COX-2 independent mechanisms for its antiproliferative and pro-apoptotic effects in tumor cells nih.govtandfonline.com. For instance, 2,5-dimethyl-celecoxib (DMC), a this compound analog without COX-2 inhibition, has demonstrated potent antitumor activity in cell culture, sometimes exceeding that of this compound itself wikipedia.orgtandfonline.com. This suggests that the ability to trigger endoplasmic reticulum stress might be an alternative explanation for its acute cytotoxicity in vitro nih.gov.

Molecular Profiling and Gene Expression Analysis in Cellular Systems

Molecular profiling and gene expression analysis in cell culture models have provided deeper insights into the cellular pathways modulated by this compound. Studies using microarray analysis have revealed that this compound treatment can significantly alter the expression levels of numerous transcripts in various cell lines aacrjournals.orgplos.org. For example, in colorectal cancer cell lines, this compound treatment led to altered expression of genes involved in processes such as metabolism, cell proliferation, apoptotic signaling, and cell cycle checkpoints aacrjournals.org. The number of affected transcripts can vary depending on the cell line and this compound concentration aacrjournals.org. In some liver cancer cell lines, combination treatment involving this compound significantly altered the expression of thousands of transcripts, with genes related to cell death, signal transduction, and regulation being functionally involved plos.org. Gene expression analysis has also indicated that this compound can modulate the expression of genes related to death pathways in cardiac cells scielo.br. Paradoxically, some studies have shown that this compound can induce COX-2 expression in certain cell types, such as lung cancer cells, a finding that contrasts with its inhibitory role and suggests complex regulatory feedback mechanisms spandidos-publications.com.

In Vivo Animal Models

In vivo studies using animal models are essential for evaluating the systemic effects of this compound, its efficacy in complex biological systems, and its impact on disease progression in a living organism.

Animal Models for Inflammatory and Pain Research (e.g., Formalin-induced pain)

Animal models have been crucial in demonstrating this compound's anti-inflammatory and analgesic properties in vivo. The formalin test is a common model used to assess analgesic effects, involving a biphasic pain response plos.orgmdpi.comresearchgate.net. Studies using the formalin test in mice and rats have shown that systemic administration of this compound can reduce nociceptive behaviors, particularly in the second phase of the test, which is associated with inflammation plos.orgresearchgate.netresearchgate.net. However, some studies using peripheral administration of this compound in the formalin test did not observe antinociception, suggesting that systemic exposure might be necessary for this effect in this specific model nih.gov. Animal models of inflammatory pain, such as those induced by prostaglandin E2 or carrageenan, have also been used to evaluate this compound's efficacy mdpi.comnih.gov. These models have shown that this compound can exhibit analgesic effects in inflammatory pain, although some research suggests these effects might partly depend on endogenous opioid release nih.gov. Animal models were also instrumental in identifying the upregulation of COX-2 in brain tissue in response to inflammation, supporting the rationale for using COX-2 inhibitors like this compound for inflammatory pain iasp-pain.org.

Efficacy Assessment in Disease-Specific Animal Models (e.g., Intestinal Polyps, Arthritis)

Disease-specific animal models have been vital for evaluating this compound's potential therapeutic efficacy in conditions beyond acute pain and inflammation.

Intestinal Polyps: Animal models, particularly mice with mutations in the adenomatous polyposis coli (Apc) gene (e.g., APCMin/+ mice), have been extensively used to study the effects of this compound on intestinal polyp formation aacrjournals.orgresearchgate.netnih.govaging-us.comresearchgate.net. These models mimic aspects of human familial adenomatous polyposis and sporadic colorectal cancer development aacrjournals.orgaging-us.com. Studies in APCMin/+ mice have demonstrated that this compound administration can significantly reduce the number and size of intestinal polyps researchgate.netnih.govresearchgate.net. This chemopreventive effect is believed to be a consequence of COX-2 inhibition, although potential interactions with the intestinal microbiota and their metabolites have also been suggested researchgate.netnih.gov. Research has shown that this compound can alter luminal bacterial populations and reduce fecal metabolites linked to carcinogenesis in these mice, potentially contributing to reduced cell proliferation in the intestinal crypts researchgate.net.

Arthritis: Animal models of arthritis, such as surgically induced osteoarthritis in rats or the use of the Hulth technique in rabbits, have been utilized to assess this compound's efficacy in reducing inflammation and joint damage tandfonline.comnih.govnih.govresearchgate.net. Studies in rabbit models of osteoarthritis have shown that intra-articular injection of this compound can improve pathological changes in articular cartilage, suppress inflammatory mediators like IL-1β and TNF-α, and reduce the expression of matrix metalloproteinase-3 (MMP-3), which is involved in cartilage degradation nih.govnih.govresearchgate.net. These findings suggest that this compound may help protect cartilage and delay its degeneration in osteoarthritis nih.govresearchgate.net. In rat models of osteoarthritis, oral treatment with this compound has been found to reduce osteophytes and prevent synovial hyperplasia and bone destruction tandfonline.com.

Other Disease Models: Preclinical studies have also explored this compound's effects in other disease models, including cancer xenograft models. In these models, human cancer cells are implanted into immunocompromised animals, allowing for the evaluation of this compound's antitumor activity in vivo aacrjournals.orgresearchgate.netfrontiersin.orgdovepress.com. Studies using xenograft models of various cancers, including colorectal, lung, and liver cancer, have shown that this compound, sometimes in combination with other agents, can inhibit tumor growth aacrjournals.orgresearchgate.netfrontiersin.org. These effects have been observed even in models using cancer cells with low or no detectable COX-2 expression, further supporting the involvement of COX-2 independent mechanisms in its antitumor effects in vivo aacrjournals.org.

Evaluation of Systemic and Organ-Specific Responses

Research has explored the effects of this compound on the gastrointestinal (GI) system, cardiovascular system, and renal function in preclinical settings. Studies in animal models have supported the hypothesis that the adverse events associated with non-selective NSAIDs are linked to the inhibition of cyclooxygenase-1 (COX-1), the constitutively expressed isoform of COX researchgate.net. This compound, as a selective COX-2 inhibitor, was investigated for its propensity to cause GI tract injury in preclinical pharmacology studies hres.ca.

In studies evaluating gastrointestinal responses, this compound exhibited a low incidence of gastroduodenal ulceration in clinical trials compared to non-selective NSAIDs hres.canps.org.au. While clinical trials are outside the strict scope, this finding in humans is supported by the preclinical rationale regarding COX-1 sparing.

Preclinical studies have also investigated the cardiovascular effects of this compound. Some research suggests that selective COX-2 inhibition might impact cardiovascular risk by blocking the formation of prostacyclin (PGI-2) while not inhibiting platelet-derived thromboxane (B8750289) (TX)A2, potentially increasing platelet activation and aggregation ahajournals.org. However, other preclinical findings contrast this, showing that this compound ameliorated cardiac hypertrophy and fibrosis induced by angiotensin II and aldosterone (B195564) in animal models, effects not observed with rofecoxib (B1684582) or naproxen (B1676952) mdpi.com. Furthermore, COX-2 inhibition improved left ventricular function in a murine model of doxorubicin-induced heart failure mdpi.com. Studies in Dahl salt-sensitive rats indicated that this compound was associated with a slight reduction in blood pressure, unlike rofecoxib and diclofenac (B195802) which increased it mdpi.com.

Renal responses to this compound have also been a subject of preclinical evaluation. Studies have assessed the effects of this compound on renal function in animal models. Some research indicates that selective COX-2 inhibitors can cause sodium retention by increasing the expression of the Na+/K+/2Cl− cotransporter (NKCC2) in renal tubules plos.org. However, specific studies in healthy elderly subjects, subjects with chronic stable renal insufficiency, and patients undergoing sodium and volume restriction were mentioned as not being associated with deleterious changes in glomerular filtration rate (GFR) hres.ca. Data from various studies, including published case reports, suggest that the impact of this compound on renal function, including the development of edema and hypertension, is similar to that of nonselective NSAIDs when used at comparable doses researchgate.netresearchgate.net. In a rat study, this compound at a dose of 40 mg/kg/day was reported to cause a significant change in electrolyte excretion plos.org. Short-term transient decreases in renal blood flow and glomerular filtration rate were observed with a high dose of 400 mg this compound on day 1 in a study involving healthy elderly subjects, subjects with chronic stable renal insufficiency, and patients undergoing sodium and volume restriction researchgate.net.

Preclinical studies have also explored the biodistribution of this compound in various organs. Following intraperitoneal administration in mice, this compound demonstrated preferential selectivity for the spleen, followed by the brain and kidney, with lower levels in the liver mdpi.com. The extent of absorption (AUC0-last) was higher in the brain compared to plasma, which may be attributed to this compound's small size and lipophilic nature mdpi.com.

In the context of cancer research, preclinical studies have indicated that COX-2 inhibitors, including this compound, may improve radiation response and decrease tumor microenvironment density amegroups.org. This compound has also been shown in preclinical studies to overcome MDR1-mediated multidrug resistance and exhibit antitumor activity against hepatocellular carcinoma cell lines elsevier.es. Studies in APCMin/+ mice demonstrated that this compound treatment markedly reduced intestinal polyp burden and altered select luminal bacterial populations, as well as reducing pro-proliferative metabolites and epithelial cell proliferation nih.gov. These findings suggest that this compound may exert chemopreventive effects, in part, through effects on the luminal microbiota and metabolome nih.gov.

Preclinical models of osteoarthritis have also been used to evaluate the effects of local this compound delivery. In a rat OA model, local delivery of this compound-loaded microspheres reduced the formation of osteophytes, subchondral sclerosis, bone cysts, and calcified loose bodies, and reduced synovial inflammation, while cartilage histology was unaffected tandfonline.com. Systemic this compound levels were below the detection limit 6 days after local delivery, and systemic and local adverse effects were reported as absent in this study tandfonline.com.

Below are some data points from preclinical studies on organ-specific responses:

| Organ System | Preclinical Finding | Animal Model/Context | Source |

| Gastrointestinal | Low incidence of gastroduodenal ulceration compared to non-selective NSAIDs (observed in clinical trials, supported by preclinical rationale). | N/A (clinical observation supporting preclinical hypothesis) | hres.canps.org.au |

| Cardiovascular | Amelioration of cardiac hypertrophy and fibrosis induced by angiotensin II and aldosterone; improved left ventricular function in doxorubicin-induced heart failure model. | Animal models (specifically mentioned murine model for doxorubicin-induced heart failure) | mdpi.com |

| Cardiovascular | Slight reduction in blood pressure compared to increase with rofecoxib and diclofenac. | Dahl salt-sensitive rats | mdpi.com |

| Renal | Sodium retention by increasing NKCC2 expression. | Animal models | plos.org |

| Renal | Short-term transient decreases in renal blood flow and GFR with high dose (400 mg). | Healthy elderly subjects, subjects with chronic stable renal insufficiency, patients undergoing sodium and volume restriction (in a study with these groups) | researchgate.net |

| Renal | Significant change in electrolyte excretion at 40 mg/kg/day. | Rat study | plos.org |

| Biodistribution | Preferential selectivity for spleen, followed by brain and kidney, lower in liver. Higher AUC in brain compared to plasma. | Mice (intraperitoneal administration) | mdpi.com |

| Intestinal (Cancer) | Reduced intestinal polyp burden, altered luminal microbiota, reduced pro-proliferative metabolites, reduced epithelial cell proliferation. | APCMin/+ mice | nih.gov |

| Joint (Osteoarthritis) | Reduced osteophytes, subchondral sclerosis, bone cysts, calcified loose bodies, and synovial inflammation with local delivery. | Rat OA model (local delivery) | tandfonline.com |

Clinical Efficacy of Celecoxib in Therapeutic Applications

Management of Inflammatory Conditions

Celecoxib (B62257) has demonstrated efficacy in managing the signs and symptoms of several inflammatory arthropathies.

Osteoarthritis (OA) Symptomatic Relief and Functional Outcomes

Studies have indicated that this compound is effective in providing symptomatic relief and improving functional outcomes in patients with osteoarthritis. Randomized controlled trials have shown its superiority to placebo and comparable efficacy to traditional non-selective NSAIDs in improving the signs and symptoms of OA. mdpi.comnih.gov Analgesic efficacy and improvements in functional status with this compound are typically observed within two weeks of initiating therapy and are sustained throughout the treatment period. nih.gov

In patients with osteoarthritis of the knee, this compound has shown similar efficacy to naproxen (B1676952) in improving pain and function. nih.govopenaccessjournals.com Both once-daily and twice-daily dosing regimens of this compound have provided comparable efficacy in OA. nih.gov The benefits of this compound in treating the signs and symptoms of osteoarthritis of the hip have also been reported, with effects maintained in elderly patients with hip or knee OA. nih.gov

A meta-analysis of randomized controlled trials indicated that this compound treatment led to significant improvement in pain and function in OA patients. nih.gov Specifically, there were significant improvements in the OA total score, pain subscale score, and function subscale score compared to placebo. nih.gov

| Outcome Measure (OA) | Comparison | Absolute Improvement (95% CI) | Relative Improvement (95% CI) | NNTB (95% CI) | Evidence Quality |

| WOMAC Pain Scale (500-point) | This compound vs. Placebo | 3% (2% to 5%) | 12% (7% to 18%) | Not Reported | High |

| WOMAC Physical Function Scale | This compound vs. tNSAIDs | 6% (6% to 11%) | 16% (2% to 30%) | Not Reported | Low |

| Pain (100mm VAS) | This compound vs. tNSAIDs | 5% (11% improvement to 2% worse) | 11% (26% improvement to 4% worse) | Inconclusive | Moderate |

Note: NNTB = Number Needed to Treat to Benefit; CI = Confidence Interval; VAS = Visual Analog Scale; WOMAC = Western Ontario and McMaster Universities Osteoarthritis Index; tNSAIDs = traditional Non-Steroidal Anti-Inflammatory Drugs.

Rheumatoid Arthritis (RA) Disease Activity and Symptom Control

This compound has demonstrated effectiveness in improving the signs and symptoms of rheumatoid arthritis. mdpi.comnih.gov Multiple randomized double-blinded multicenter trials have shown its superiority to placebo and non-inferiority to traditional non-selective NSAIDs in controlling the signs and symptoms of RA. mdpi.com

In patients with active rheumatoid arthritis, various dosages of this compound have produced significant anti-inflammatory and analgesic effects. nih.gov For patients with stable rheumatoid arthritis, this compound has shown sustained symptomatic improvements comparable to those of diclofenac (B195802) over a 24-week period. nih.gov

Compared to placebo, this compound has been shown to improve clinical symptoms and alleviate pain in RA patients. nih.govaafp.org One analysis indicated a 15% absolute improvement in clinical symptoms and an 11% absolute improvement in pain with this compound compared to placebo. nih.govaafp.org However, results regarding improvement in physical function have been inconclusive. nih.govaafp.org

| Outcome Measure (RA) | Comparison | Absolute Improvement (95% CI) | Relative Improvement (95% CI) | NNTB (95% CI) | Evidence Quality |

| Clinical Improvement (ACR20) | This compound vs. Placebo | 15% (7% to 25%) | Not Reported | 7 (5 to 13) | Moderate to Low |

| Pain | This compound vs. Placebo | 11% (8% to 14%) | Not Reported | 4 (3 to 6) | Not Specified |

| Physical Function | This compound vs. Placebo | Inconclusive | Inconclusive | Not Reported | Not Specified |

| ACR20 Response | This compound vs. tNSAIDs | 4% (0% less to 8% more) | 10% (99% to 123% of tNSAID) | Not Reported | Moderate to Low |

Note: ACR20 = American College of Rheumatology 20% improvement criteria; NNTB = Number Needed to Treat to Benefit; CI = Confidence Interval; tNSAIDs = traditional Non-Steroidal Anti-Inflammatory Drugs.

Juvenile Rheumatoid Arthritis (JRA) Efficacy

The efficacy of this compound has also been demonstrated in the treatment of juvenile rheumatoid arthritis (JRA). mdpi.com Studies have shown that this compound is non-inferior to standard naproxen doses in treating the signs and symptoms of JRA in patients aged 2 to 17 years. mdpi.comoup.comfda.govresearchgate.net

In a study comparing this compound to naproxen in JRA patients, improvement in each of the ACR Pediatric-30 core set measures was comparable to or numerically higher for this compound compared to naproxen. researchgate.net Specifically, this compound at certain dose levels was found to be at least as effective as naproxen in treating the signs and symptoms of JRA over a 12-week period. researchgate.net A network meta-analysis suggested that this compound may have the highest probability of being the most effective among several NSAIDs studied for JIA, although the evidence quality was low. indianpediatrics.net

Ankylosing Spondylitis and Psoriatic Arthritis Management

This compound has shown efficacy in managing ankylosing spondylitis. mdpi.comwikipedia.org Randomized controlled trials have demonstrated significantly improved outcomes with this compound compared to placebo and non-inferiority compared to non-selective NSAIDs in treating the signs and symptoms of ankylosing spondylitis. symbiosisonlinepublishing.com Improvements in pain intensity, disease activity, and functional impairment have been observed with this compound treatment in patients with ankylosing spondylitis. jrheum.orgnih.gov

In psoriatic arthritis, this compound has shown superiority to placebo in controlling joint pain in the short term (at 2 weeks). clinexprheumatol.org However, this superiority was not consistently observed in the longer term (at 6 and 12 weeks) in some studies, potentially due to a high placebo response rate at later time points. mdpi.comclinexprheumatol.orgnih.gov One study indicated that at week 2, the ACR-20 response rates for this compound groups were significantly higher than for the placebo group. nih.gov

Pain Modulation Research

This compound has been investigated for its role in pain modulation, particularly in acute pain settings.

Acute Pain Management (e.g., Post-Operative Pain)

This compound is considered an effective analgesic for acute postoperative pain. cochrane.orgresearchgate.netnih.govfrontiersin.org Single oral doses of this compound have demonstrated effectiveness in providing pain relief after surgery. cochrane.orgresearchgate.netnih.gov

In studies evaluating single-dose oral this compound for moderate to severe postoperative pain, a notable proportion of participants experienced at least 50% pain relief over four to six hours compared to placebo. cochrane.orgnih.gov For instance, in pooled data, 35% of participants taking this compound 200 mg and 44% taking this compound 400 mg achieved at least 50% pain relief over this period, compared to a much lower percentage with placebo. nih.gov The number needed to treat to benefit (NNTB) for at least 50% pain relief over four to six hours has been calculated for different this compound doses compared to placebo. cochrane.orgnih.gov

Indirect comparisons suggest that this compound 400 mg has similar efficacy to ibuprofen (B1674241) 400 mg for postoperative pain relief. cochrane.orgresearchgate.netnih.gov this compound has also been shown to be at least as effective as aspirin (B1665792) and paracetamol at certain doses for relieving postoperative pain. cochrane.orgresearchgate.net

In the context of perioperative multimodal analgesic strategies, this compound has been shown to improve pain management and reduce opioid consumption following procedures such as total hip arthroplasty and total knee arthroplasty. frontiersin.orgspandidos-publications.com Studies have reported lower pain scores and significantly decreased opioid use in patients receiving this compound perioperatively. frontiersin.orgspandidos-publications.com this compound has also been associated with earlier ambulation and improved rehabilitation in some postoperative settings. spandidos-publications.com

| Outcome Measure (Post-Operative Pain) | Comparison | Proportion with ≥50% Pain Relief (4-6 hours) | NNTB (95% CI) |

| Pain Relief | This compound 200 mg vs. Placebo | 35% | 4.2 (3.4 to 5.6) |

| Pain Relief | This compound 400 mg vs. Placebo | 44% | 2.5 (2.2 to 2.9) |

Note: NNTB = Number Needed to Treat to Benefit; CI = Confidence Interval.

Chronic Non-Specific Low Back Pain

Clinical trials have investigated the efficacy of this compound in the management of chronic non-specific low back pain. A systematic review and meta-analysis of randomized controlled trials indicated that non-steroidal anti-inflammatory drugs (NSAIDs), including this compound, were associated with a statistically significant improvement in pain intensity and disability compared to placebo in patients with chronic low back pain. pharmaceutical-journal.comnih.govcochrane.org However, the magnitude of this effect was considered small, and the quality of evidence was low. pharmaceutical-journal.comnih.gov

A study combining suspension training and Mulligan technique with this compound in patients with chronic non-specific lower back pain also reported beneficial effects in reducing pain and dysfunction and improving quality of life compared to this compound alone. ajol.infoajol.info

Table 1: Efficacy of this compound vs. Acetaminophen (B1664979) in Chronic Non-Specific Low Back Pain

| Outcome Measure | This compound (200 mg BID) | Acetaminophen (500 mg BID) | p-value |

| Total Back Pain | Superior effect | - | < 0.05 |

| Nocturnal Back Pain | Superior effect | - | < 0.05 |

| ODI Scores | Superior effect | - | < 0.05 |

| BASDAI Scores | Superior effect | - | < 0.05 |

| Patient Global Assessment | Superior effect | - | < 0.05 |

| Significant Change in ODI | 34.8% | 4.5% | < 0.01 |